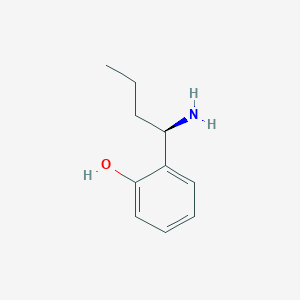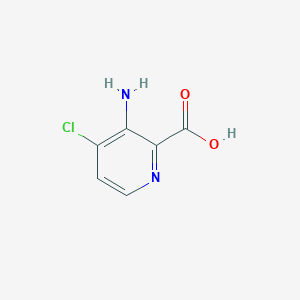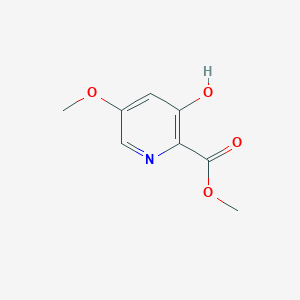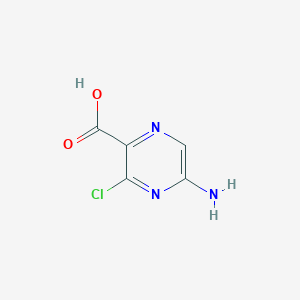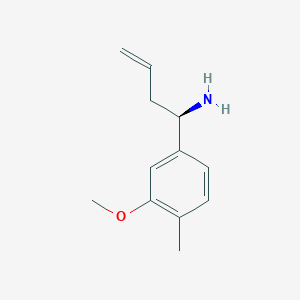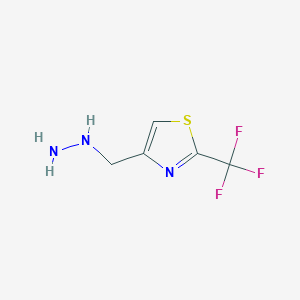
(R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound known for its significant role in scientific research, particularly in the fields of pharmacology and neuroscience. This compound is a selective antagonist for dopamine D1-like receptors, making it valuable for studying dopaminergic signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Chlorination: Introduction of the chlorine atom at the 7th position is achieved through electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced at the 5th position using methanol in the presence of a strong acid catalyst.
Reduction: The naphthalene ring is partially reduced to a tetrahydronaphthalene structure using hydrogenation over a palladium or platinum catalyst.
Amination: Introduction of the amine group at the 1st position is achieved through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors for better control over reaction conditions and yields. The use of automated systems ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further reduce the tetrahydronaphthalene ring to a fully saturated naphthalene derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, forming
Propiedades
Fórmula molecular |
C11H14ClNO |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
(1R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |
Clave InChI |
OBWANGWRKCMAGJ-SNVBAGLBSA-N |
SMILES isomérico |
COC1=CC(=CC2=C1CCC[C@H]2N)Cl |
SMILES canónico |
COC1=CC(=CC2=C1CCCC2N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



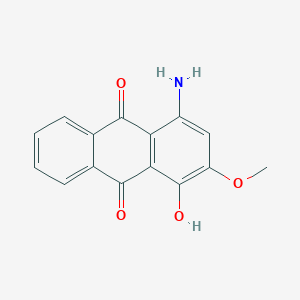

![ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12971982.png)
![8-Fluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B12971991.png)
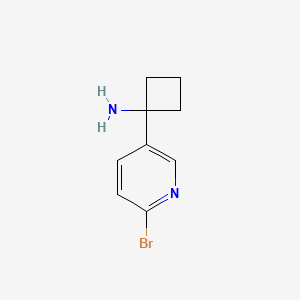
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)
